Stereoselective Antihypertensive Efficacy Independent of Diuresis — Head-to-Head vs. Racemate and (R)-Enantiomer
In a 33-day renovascular hypertensive rat model, the diuretically inactive dextrorotatory (S)-enantiomer (Compound B) produced a significantly greater blood-pressure reduction than either the racemate (Compound A) or the levorotatory (R)-enantiomer (Compound C) at the same intragastric dose [1]. At 200 mg/kg i.g., the (S)-enantiomer lowered mean blood pressure to 156 mmHg, compared with 174 mmHg for the racemate and 164 mmHg for the (R)-enantiomer, versus a control value of 196 mmHg [2]. The (S)-enantiomer showed no diuretic action whatsoever, confirming that the antihypertensive effect is mechanistically decoupled from renal salt and water excretion [3].
| Evidence Dimension | Mean arterial blood pressure after 33-day oral dosing (renovascular hypertensive rat model) |
|---|---|
| Target Compound Data | (S)-enantiomer (Compound B): 156 mmHg at 200 mg/kg/day i.g. |
| Comparator Or Baseline | Racemic etozolin (Compound A): 174 mmHg; Levorotatory (R)-enantiomer (Compound C): 164 mmHg; Control: 196 mmHg |
| Quantified Difference | (S)-enantiomer vs. racemate: –18 mmHg; (S)-enantiomer vs. (R)-enantiomer: –8 mmHg; (S)-enantiomer vs. control: –40 mmHg |
| Conditions | Male SIV-50 rats, monolateral nephrectomy + contralateral renal artery stenosis; blood pressure measured at tail; once-daily intragastric administration for 33 days. |
Why This Matters
Procurement of the single (S)-enantiomer, rather than the racemate, eliminates the counter-productive diuretic activity of the (R)-enantiomer and delivers a superior antihypertensive effect at equivalent mass dose, which is critical for studies targeting vascular mechanisms of hypertension without confounding volume-depletion effects.
- [1] US Patent 4,255,433. (+)-(3-Methyl-4-oxo-5N-piperidinothiazolidin-2-ylidene)acetic acid esters, method of preparation and use. Warner-Lambert Company, 1981. Description and Table III. View Source
- [2] US Patent 4,255,433. Table III: Renovascular high blood pressure data. Warner-Lambert Company, 1981. View Source
- [3] US Patent 4,255,433. Diuresis in awake rats results: Compound B does not possess any diuretic action at all. Warner-Lambert Company, 1981. View Source
